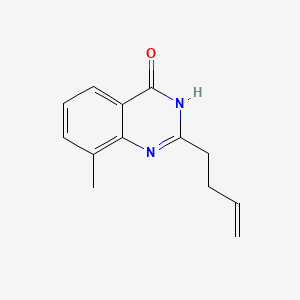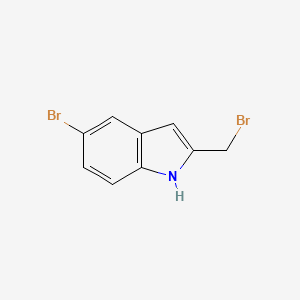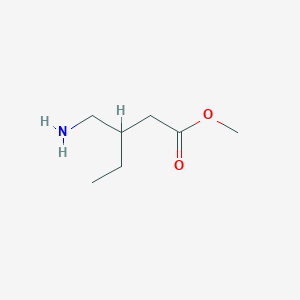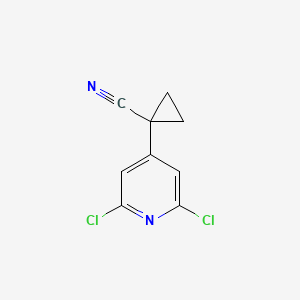![molecular formula C10H14ClNO3S B13605615 methyl4-(aminomethyl)-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylatehydrochloride](/img/structure/B13605615.png)
methyl4-(aminomethyl)-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylatehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl4-(aminomethyl)-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylatehydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a thieno[3,2-c]pyran ring system, which is known for its diverse biological and pharmacological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl4-(aminomethyl)-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylatehydrochloride typically involves multicomponent reactions (MCRs). These reactions are highly efficient and allow for the formation of complex molecules in a single step. One common method involves the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors offer better control over reaction conditions, leading to higher yields and purity. The use of environmentally benign catalysts and solvent-free conditions is also emphasized to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
Methyl4-(aminomethyl)-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylatehydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives, depending on the substituents introduced .
Aplicaciones Científicas De Investigación
Methyl4-(aminomethyl)-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylatehydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a precursor in various organic reactions.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: The compound has shown potential in the development of new pharmaceuticals, particularly for its anti-inflammatory, anti-microbial, and anti-cancer properties.
Mecanismo De Acción
The mechanism of action of methyl4-(aminomethyl)-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylatehydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory responses or the inhibition of microbial growth .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4H-pyran-3-carbonitrile: Known for its pharmacological properties, including anti-cancer and anti-inflammatory activities.
4-Acetyl-3-methyl-6-(2-bromophenyl)pyrano[3,4-c]pyran-1,8-dione: Exhibits anti-inflammatory and anti-microbial properties.
3,4-Dihydropyrano[3,2-c]chromenes: Used in the synthesis of various bioactive molecules.
Uniqueness
Methyl4-(aminomethyl)-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylatehydrochloride stands out due to its unique thieno[3,2-c]pyran ring system, which imparts distinct biological activities. Its ability to undergo a variety of chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .
Propiedades
Fórmula molecular |
C10H14ClNO3S |
|---|---|
Peso molecular |
263.74 g/mol |
Nombre IUPAC |
methyl 4-(aminomethyl)-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H13NO3S.ClH/c1-13-10(12)9-4-6-7(5-11)14-3-2-8(6)15-9;/h4,7H,2-3,5,11H2,1H3;1H |
Clave InChI |
OGBRVBYBPIXSLB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC2=C(S1)CCOC2CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}bicyclo[2.2.2]octane-1-carboxamide hydrochloride](/img/structure/B13605576.png)



![[(1R,2R)-2-(2,6-difluorophenyl)cyclopropyl]methanamine](/img/structure/B13605598.png)


